2-Chloro-N-(2-fluorobenzyl)-4-methylaniline
Description
2-Chloro-N-(2-fluorobenzyl)-4-methylaniline (CAS: 1040309-13-4) is an aromatic amine derivative with the molecular formula C₁₄H₁₂ClFN and a molecular weight of 263.70 g/mol. Its structure features a chloro substituent at the 2-position, a methyl group at the 4-position of the aniline ring, and a 2-fluorobenzyl group attached to the nitrogen atom.
Properties
IUPAC Name |
2-chloro-N-[(2-fluorophenyl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-6-7-14(12(15)8-10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKSYBRZKQAFIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline typically involves the reaction of 2-fluorobenzyl chloride with 4-methylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The chloro group is introduced through a subsequent chlorination step using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-fluorobenzyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its antimicrobial and anticancer properties . Research has shown that it exhibits significant activity against various bacterial strains and cancer cell lines.
- Antimicrobial Activity: Studies have demonstrated that 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline shows potent inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its potential as a candidate for new antibiotic development.
- Anticancer Activity: In vitro studies indicate that this compound can induce apoptosis in cancer cells. For instance, treatment with this compound resulted in a dose-dependent decrease in viability in breast cancer cell lines (MCF-7), highlighting its therapeutic potential.
The mechanism of action involves interactions with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for tumor growth.
- Receptor Modulation: It potentially interacts with neurotransmitter receptors, affecting signaling pathways related to cell proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound demonstrated significant antibacterial activity with MIC values comparable to established antibiotics, suggesting its potential utility in developing new antimicrobial agents.
Case Study 2: Anticancer Research
In research focusing on breast cancer cells (MCF-7), treatment with the compound resulted in increased apoptosis rates as assessed by flow cytometry. This study highlights the compound's potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
Industrial Applications
Beyond its biological applications, this compound is also utilized in the production of dyes and pigments. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorobenzyl groups enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
2-Chloro-N-(4-fluorobenzyl)-4-methylaniline (CAS: 1040018-75-4)
- Structural Difference : Fluorine substitution on the benzyl group shifts from the 2-position to the 4-position.
2-Chloro-N-(3-fluorobenzyl)-4-methylaniline (CAS: 1040019-02-0)
2-Chloro-N-(2-fluorobenzyl)aniline (CAS: 1019624-43-1)
2-Chloro-4-fluoro-N-(2-phenylethyl)aniline
- Structural Difference : Replaces the benzyl group with a phenylethyl chain.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline | C₁₄H₁₂ClFN | 263.70 | 2-Cl, 4-CH₃, N-(2-F-benzyl) |
| 2-Chloro-N-(4-fluorobenzyl)-4-methylaniline | C₁₄H₁₂ClFN | 263.70 | 2-Cl, 4-CH₃, N-(4-F-benzyl) |
| 2-Chloro-N-(2-fluorobenzyl)aniline | C₁₃H₁₁ClFN | 235.68 | 2-Cl, N-(2-F-benzyl) |
| 2-Chloro-4-fluoro-N-(2-phenylethyl)aniline | C₁₄H₁₃ClFN | 249.71 | 2-Cl, 4-F, N-(phenylethyl) |
- Lipophilicity: The methyl group in this compound increases logP compared to non-methylated analogs, enhancing membrane permeability .
- Electronic Effects : Fluorine substituents on the benzyl group modulate electron density at the nitrogen center, influencing reactivity in synthesis and metabolic pathways .
Metabolic Pathways
- Hydroxylation: Similar to 4-chloro-2-methylaniline, the target compound may undergo microsomal oxidation to form hydroxylamino intermediates, which are implicated in DNA adduct formation .
- Enzymatic Induction: Phenobarbital-inducible cytochrome P450 enzymes enhance the metabolic activation of halogenated anilines, a factor critical in assessing toxicity .
Biological Activity
2-Chloro-N-(2-fluorobenzyl)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives. Its unique structure, characterized by the presence of a chloro group and a fluorobenzyl moiety, suggests potential biological activities that are of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may exert its effects by:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially affecting signaling pathways related to cell growth and differentiation.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that certain aniline derivatives possess significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For example, a series of aniline derivatives demonstrated cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells . The half-maximal effective concentration (EC50) values for these compounds ranged from 5 to 20 μM, indicating promising anticancer properties.
| Compound | Cell Line Tested | EC50 (μM) |
|---|---|---|
| Compound A | MDA-MB231 (Breast Cancer) | 10 |
| Compound B | A549 (Lung Cancer) | 8 |
| Compound C | HT-29 (Colon Cancer) | 15 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of specific substituents on the aniline ring significantly influences the biological activity of these compounds. For instance, the introduction of halogen atoms (like chlorine and fluorine) has been associated with enhanced potency against cancer cell lines .
Case Studies
-
Case Study on Anticancer Activity : A recent study evaluated the effects of various aniline derivatives on tumor cell proliferation. The results indicated that compounds with fluorinated benzyl groups exhibited superior inhibitory effects compared to their non-fluorinated counterparts .
- Methodology : Various concentrations (1-60 μM) were tested on five human tumor cell lines over 24 and 48 hours.
- Findings : Compounds showed significant reductions in cell viability, particularly at higher concentrations.
- Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of structurally related compounds. The study reported effective inhibition against Chromobacterium violaceum, suggesting potential applications in treating bacterial infections .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-N-(2-fluorobenzyl)-4-methylaniline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A plausible route involves the nucleophilic substitution of 4-methylaniline with 2-fluorobenzyl chloride under basic conditions. Optimization can include:
- Temperature Control : Maintain 0–5°C during benzylation to minimize side reactions (e.g., over-alkylation) .
- Catalyst Selection : Use polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >97% purity, as validated by suppliers .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm substitution patterns (e.g., fluorobenzyl proton shifts at δ 4.4–4.6 ppm and methyl groups at δ 2.3 ppm) .
- HPLC Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (expected m/z: 263.07 for [M+H]) .
Q. What solvents are optimal for solubility studies of this compound, and how does polarity affect its stability?
- Methodological Answer :
- Solubility Screening : Test in graded solvents (e.g., DMSO > ethanol > hexane). Polar aprotic solvents like DMSO enhance solubility due to the compound’s aromatic and halogenated motifs .
- Stability Assessment : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis byproducts (e.g., free aniline derivatives) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer :
- Computational Setup : Use the Colle-Salvetti correlation-energy functional to model electron density and local kinetic energy .
- Reactivity Indices : Calculate Fukui functions () to identify nucleophilic sites (e.g., para to the methyl group) and HOMO/LUMO gaps (e.g., ~4.5 eV) to predict electron transfer kinetics .
Q. What structural parameters in QSAR models best predict the environmental toxicity of this compound?
- Methodological Answer :
- Parameter Selection : Use logP (lipophilicity), ELUMO (electron affinity), and molecular volume to correlate with acute toxicity (e.g., LC50 in fish models) .
- Model Validation : Apply linear regression (SPSS) to experimental toxicity data from structurally similar chloroanilines (R > 0.85 for logP vs. log1/LC50) .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Profiling : Use liver microsomal assays to identify reactive metabolites (e.g., hydroxylated intermediates) that may explain higher in vivo toxicity .
- Dose-Response Modeling : Apply Hill equation fits to in vitro cytotoxicity (e.g., IC50 in HepG2 cells) and compare with in vivo LD50 values using species-specific scaling factors .
Q. What mechanistic insights explain the compound’s resistance to oxidative degradation in environmental matrices?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
